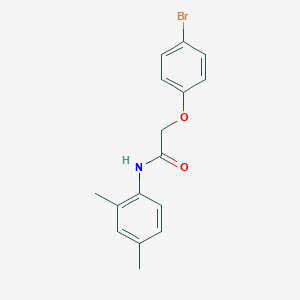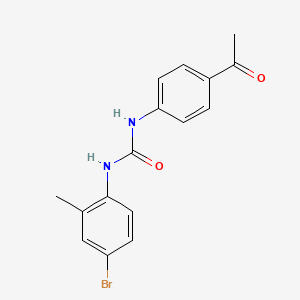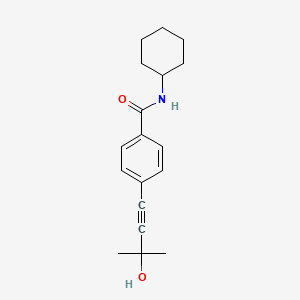
2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide, also known as BDP-9066, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of compounds known as phenylacetamides, which have been found to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide involves its binding to mGluR5 and enhancing the activity of this receptor. This results in an increase in the release of certain neurotransmitters, such as dopamine and glutamate, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in laboratory experiments. These include an increase in the release of dopamine and glutamate, as well as an increase in the activity of certain brain regions involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide in laboratory experiments is its ability to selectively modulate the activity of mGluR5, which can be useful for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide. One area of interest is the potential use of this compound as a treatment for neurological disorders such as schizophrenia and Alzheimer's disease. Another area of interest is the development of more selective compounds that can modulate the activity of mGluR5 without producing off-target effects. Finally, further studies are needed to better understand the mechanisms underlying the effects of this compound on brain function and behavior.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide involves a series of chemical reactions that begin with the reaction of 4-bromophenol with 2,4-dimethylphenylacetic acid. This reaction produces the intermediate compound 2-(4-bromophenoxy)-2,4-dimethylphenylacetic acid, which is then converted to this compound through a process known as amidation.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide has been studied for its potential use in scientific research due to its ability to modulate the activity of certain receptors in the brain. Specifically, this compound has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-3-8-15(12(2)9-11)18-16(19)10-20-14-6-4-13(17)5-7-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRMFLIPPMASBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5807408.png)

![diethyl 5-{[(dimethylamino)methylene]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5807427.png)
![N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5807446.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B5807458.png)
![methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5807467.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5807479.png)

![2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5807509.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5807517.png)

![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5807527.png)
